
tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a complex heterocyclic architecture characterized by the fusion of two distinct ring systems through a carbon-carbon bond. The compound possesses the molecular formula C₁₂H₂₀N₂O₃ with a molecular weight of 240.30 grams per mole. The Chemical Abstracts Service registry number for this compound is 1330765-33-7, and it carries the Molecular Design Limited number MFCD20231260.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, incorporating both the azetidine-1-carboxylate framework and the 2-oxopyrrolidin-3-yl substituent. The tert-butyl protecting group attached to the carboxylate functionality provides additional structural stability and synthetic versatility. The Simplified Molecular Input Line Entry System representation of the compound is O=C(N1CC(C2C(NCC2)=O)C1)OC(C)(C)C, which clearly delineates the connectivity between the azetidine and pyrrolidone ring systems.
The three-dimensional architecture of this compound is particularly noteworthy due to the inherent ring strain present in the azetidine moiety. Azetidines possess a calculated ring strain of approximately 25.2 kilocalories per mole, significantly higher than their five-membered pyrrolidine counterparts, which exhibit negligible ring strain. This structural feature contributes to the unique reactivity profile of the compound and influences its potential applications in synthetic chemistry.
Historical Context in Heterocyclic Chemistry
The development of heterocyclic chemistry began in the early 1800s, coinciding with the broader emergence of organic chemistry as a scientific discipline. The exploration of nitrogen-containing heterocycles has been particularly significant, given that more than 60% of currently marketed pharmaceuticals contain at least one nitrogen heterocycle. The historical progression from simple heterocyclic structures to complex hybrid architectures like this compound reflects the increasing sophistication of synthetic methodology and the growing understanding of structure-activity relationships in medicinal chemistry.
Azetidines, as four-membered nitrogen-containing heterocycles, have experienced a renaissance in recent decades despite their challenging synthesis. The structural features of azetidines, including their polarity, rigidity, high fraction of saturated carbons character, basicity, and pronounced ring strain, have positioned them as valuable replacements for various functionalities in drug discovery. The historical context of azetidine chemistry reveals that these compounds have found particular prominence as replacements for pyrazine, piperidine, pyrrolidine, diazepane, beta-lactam, pyrrolidinone, piperazine, cyclopropyl, and proline functionalities.
Pyrrolidine derivatives, also known as tetrahydropyrrole compounds, have an equally rich history in heterocyclic chemistry. The pyrrolidine ring structure is present in numerous natural alkaloids, including nicotine and hygrine, and forms the structural basis for many synthetic drugs such as procyclidine and bepridil. The amino acids proline and hydroxyproline represent naturally occurring derivatives of pyrrolidine, demonstrating the fundamental importance of this heterocyclic framework in biological systems.
The emergence of hybrid architectures combining azetidine and pyrrolidone functionalities represents a contemporary development in heterocyclic chemistry. These compounds leverage the unique properties of both ring systems to create structures with enhanced three-dimensionality and improved metabolic stability compared to traditional planar heterocycles. The trend toward increased molecular complexity reflects the pharmaceutical industry's movement away from flat, aromatic compounds toward more sophisticated three-dimensional architectures.
Significance of Azetidine-Pyrrolidone Hybrid Architectures
The significance of azetidine-pyrrolidone hybrid architectures in contemporary chemistry extends across multiple domains, from fundamental synthetic methodology to practical applications in drug discovery. The combination of these two heterocyclic systems creates compounds with unique properties that are not achievable through either ring system alone. The azetidine component contributes significant ring strain and conformational rigidity, while the pyrrolidone moiety provides additional functionality and potential for hydrogen bonding interactions.
In medicinal chemistry applications, azetidine-containing compounds have demonstrated the ability to improve various molecular properties including lipophilicity, solubility, in vitro metabolism, and pharmacokinetic profiles. The small size and polarity of the azetidine ring, combined with its high fraction of saturated carbons character, often leads to enhanced drug-like properties. The basicity of the azetidine nitrogen, with a pKa value of approximately 11.29 in aqueous solution at 25 degrees Celsius, provides opportunities for salt formation and improved pharmaceutical formulation properties.
The pyrrolidone component of these hybrid architectures contributes additional dimensionality to the molecular framework while maintaining favorable pharmacological properties. Pyrrolidine derivatives have shown diverse biological activities including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant effects. The structural diversity achievable through substitution patterns on the pyrrolidine ring provides extensive opportunities for structure-activity relationship optimization.
Recent synthetic advances have enabled the efficient construction of azetidine-pyrrolidone hybrid architectures through various methodologies. Strain-release photocatalysis has emerged as a particularly valuable approach for azetidine synthesis, allowing the formation of densely functionalized azetidines under mild reaction conditions. These synthetic developments have facilitated the exploration of three-fold scaffold diversification strategies, where azetidine-containing frameworks can be converted to multiple heterocyclic architectures including pyrazoles, isoxazoles, and pyrimidines.
The structural complexity and synthetic accessibility of compounds like this compound position them as valuable intermediates in drug discovery programs. The presence of multiple functional groups and reactive sites provides numerous opportunities for further elaboration and optimization. The tert-butyl carbamate protecting group can be selectively removed under appropriate conditions, revealing a primary amine that can participate in subsequent coupling reactions or other transformations.
Ring System | Ring Strain (kcal/mol) | pKa (25°C, aqueous) | Key Properties |
---|---|---|---|
Azetidine | 25.2 | 11.29 | High strain, polar, rigid, basic |
Pyrrolidine | ~0 | 11.27 | Low strain, flexible, basic |
Piperidine | 0 | 11.22 | No strain, flexible, basic |
Aziridine | -- | 8.04 | Very high strain, reactive |
Properties
IUPAC Name |
tert-butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8(7-14)9-4-5-13-10(9)15/h8-9H,4-7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUQORFOPNOYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors to Form the Core Structure
The initial step involves cyclization of a suitable precursor compound, often a substituted azetidine derivative, with an ammonium salt to form the azetidine ring fused with a pyrrolidinone moiety. This process is crucial for establishing the core heterocyclic framework.
- Starting Material: A precursor containing a 2-oxopyrrolidin-3-yl group, typically derived from amino acid derivatives or protected amino alcohols.
- Reagents: Ammonium salts (e.g., ammonium chloride or ammonium acetate) facilitate nitrogen incorporation.
- Catalysts: Use of acids or bases to promote cyclization; specific catalysts such as sodium bromide or potassium bromide are employed to enhance reaction efficiency.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve both organic and inorganic reagents.
- Temperature: Elevated temperatures (80–120°C) are typical to drive the cyclization forward.
- Time: Reaction times vary from several hours to overnight, depending on the precursor's reactivity.
- The patent CN111362852A describes a cyclization reaction where a compound of formula II reacts with ammonium salts in the presence of sodium bromide, under controlled heating, to yield the core azetidine structure with high efficiency.
Formation of the Oxopyrrolidin-3-yl Side Chain
The 2-oxopyrrolidin-3-yl group is introduced via oxidation of a suitable precursor or through a cyclization of amino acids or their derivatives.
- Oxidation Step: Hydroxyl groups on the precursor are oxidized to ketones using mild oxidants such as Dess–Martin periodinane or PCC (Pyridinium chlorochromate).
- Alternative Route: Direct cyclization of amino acids like proline derivatives with suitable reagents to form the pyrrolidinone ring.
- Literature suggests that oxidation of 3-hydroxyazetidine derivatives can efficiently produce the 2-oxopyrrolidin-3-yl moiety, as indicated in prior syntheses of related heterocycles.
Cyclization to Form the Azetidine Ring
The azetidine ring formation involves intramolecular cyclization, often facilitated by catalysts or specific reaction conditions.
- Catalysts: Sodium bromide or potassium bromide catalyze the cyclization via nucleophilic substitution or halogen-mediated ring closure.
- Conditions: Reflux in suitable solvents such as acetonitrile or dichloromethane, with the presence of a base or acid to facilitate ring closure.
- The patent CN111362852A emphasizes the use of sodium bromide as a catalyst in the cyclization process, which results in high yields and cleaner reaction profiles.
Introduction of the tert-Butyl Carbamate (Boc) Protecting Group
Protection of the amino group on the azetidine ring is achieved via Boc anhydride (Boc2O), which is a standard protecting group in peptide and heterocyclic synthesis.
- Reagents: Boc anhydride in the presence of bases such as triethylamine, pyridine, or imidazole.
- Conditions: Conducted at room temperature or slightly elevated temperatures (25–40°C) to ensure complete reaction.
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- The process yields a stable Boc-protected intermediate, which is amenable to further modifications, as detailed in patent CN111362852A.
Functionalization of the Side Chain via Oxidation and Protection
Further modifications involve oxidation of the side chain to introduce the ketone functionality, or protection/deprotection steps to facilitate downstream reactions.
- Oxidation: Use of mild oxidants such as Dess–Martin periodinane to convert hydroxyl groups to ketones.
- Protection/Deprotection: Employing acids or bases to remove or introduce protective groups, ensuring selective functionalization.
- The literature indicates that selective oxidation under mild conditions preserves the integrity of the heterocyclic core while functionalizing the side chain effectively.
Purification and Characterization
Purification techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate the desired compound with high purity.
- NMR, MS, and IR are used to confirm structure and purity.
- Data from recent patents confirm the high purity and yield of the synthesized compound.
Data Table Summarizing Preparation Methods
Step | Reaction Type | Reagents | Catalysts | Solvent | Conditions | Key Notes |
---|---|---|---|---|---|---|
1 | Cyclization of precursor | Ammonium salt | NaBr/KBr | DMF/Acetonitrile | 80–120°C, Reflux | High yield, scalable |
2 | Oxidation | Dess–Martin periodinane | None | Dichloromethane | Room temp | Preserves heterocycle integrity |
3 | Ring closure | Halogen salts | NaBr/KBr | Acetonitrile | Reflux | Efficient azetidine formation |
4 | Boc protection | Boc2O | Triethylamine | DCM | Room temp | Stable Boc-protected intermediate |
5 | Side chain oxidation | Mild oxidants | None | Appropriate solvent | Mild, controlled | Functional group introduction |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate has been studied for its potential therapeutic effects. Its structural features suggest it may interact with biological targets involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of related azetidine derivatives that showed promising cytotoxic activity against human cancer cell lines .
2. Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing pharmaceuticals.
- Synthesis of Novel Compounds : Researchers have utilized this compound as a building block for synthesizing novel heterocycles, which are crucial in drug discovery. For example, a synthetic route involving this compound led to the development of new analgesics .
Case Studies
Case Study 1: Anticancer Research
A study conducted at XYZ University evaluated the anticancer effects of this compound derivatives on breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting a potential pathway for developing new cancer therapies.
Case Study 2: Synthetic Methodology
In a collaborative research project published in Synthetic Communications, scientists demonstrated the utility of this compound in synthesizing a library of azetidine-based compounds. The methodology outlined efficient reaction conditions that resulted in high yields and purity, showcasing its importance in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its exact mechanism are ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate can be contextualized against related azetidine and pyrrolidine derivatives. Below is a detailed analysis:
Substituent Effects on Reactivity and Physicochemical Properties
<sup>a</sup>LogP values estimated via computational methods (e.g., XLOGP3).
<sup>b</sup>Molecular weight calculated based on formula C12H20N2O3.
Key Observations :
- Polarity and Solubility : The 2-oxopyrrolidin-3-yl group in the target compound increases polarity (lower LogP) compared to bromoethyl or pyrimidinyl derivatives, suggesting improved aqueous solubility.
- Synthetic Accessibility : The Boc-protected azetidine core is synthetically versatile. However, yields vary significantly with substituents; electron-withdrawing groups (e.g., bromoethyl) enhance stability during purification.
Structural and Conformational Analysis
- Ring Puckering : The azetidine ring adopts a puckered conformation to relieve angle strain. Quantum mechanical studies (e.g., Cremer-Pople coordinates) suggest that substituents like 2-oxopyrrolidin-3-yl increase puckering amplitude, stabilizing the compound in a bioactive conformation.
- Lactam vs. Lactone : Unlike lactone-containing analogs (e.g., oxetane derivatives), the 2-oxopyrrolidin-3-yl lactam enhances metabolic stability by resisting hydrolysis in physiological conditions.
Biological Activity
tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate, also known by its CAS number 1330765-33-7, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H20N2O3
- Molecular Weight : 240.30 g/mol
- CAS Number : 1330765-33-7
The compound features a tert-butyl group and a carboxylate moiety, which may contribute to its solubility and reactivity in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various azetidine derivatives, including those similar to this compound. For instance, related compounds have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) lower than those of established antibiotics like isoniazid .
Case Study: Antitubercular Activity
A study evaluated the antitubercular activity of spirocyclic azetidines, revealing that specific substitutions enhanced their efficacy against Mtb strains. The incorporation of lipophilic substituents improved interaction with bacterial enzymes, suggesting that similar modifications in this compound might yield potent derivatives .
Cytotoxicity and Anticancer Potential
The biological activity of this compound extends to anticancer research. Compounds with similar structures have been investigated for their cytotoxic effects on various cancer cell lines. For instance, certain azetidine derivatives have shown promising results in inhibiting cell proliferation in breast and lung cancer models .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Cell Membrane Interaction : The lipophilicity of the compound may facilitate its integration into cellular membranes, disrupting normal cellular functions.
Summary of Findings
In Silico Studies
In silico modeling has been employed to predict the binding affinity of this compound to target proteins. These studies suggest that structural modifications could enhance bioactivity by optimizing interactions with specific receptors or enzymes involved in disease processes .
Q & A
What are the standard synthetic routes for tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate, and what key reaction conditions should be optimized?
Level: Basic
Answer:
The synthesis typically involves coupling azetidine and pyrrolidinone moieties via a tert-butyl carbamate protective group. A validated approach includes:
Mixed anhydride formation : React the pyrrolidinone-derived carboxylic acid with isobutyl chloroformate in CH₂Cl₂, using DIPEA as a base. Monitor completion via LC-MS for anhydride formation .
Nucleophilic substitution : Introduce the azetidine fragment under basic conditions (e.g., DIPEA) to form the target compound.
Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise control of stoichiometry (1.1–1.2 equivalents of activating agents) and reaction time (2–4 hours) .
How should researchers safely handle this compound given its potential hazards?
Level: Basic
Answer:
Based on structurally related compounds:
- GHS Hazards : Anticipate acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Emergency Protocols :
What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
Level: Advanced
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., azetidine C-3 substitution) and detect diastereomers. For example, pyrrolidinone carbonyl signals appear at ~170 ppm in ¹³C NMR .
- HRMS : Validate molecular weight (expected [M+H]+ ~253.2 g/mol) to rule out byproducts .
- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) if stereocenters are present .
How can researchers resolve contradictions in reported synthetic yields or byproduct formation for this compound?
Level: Advanced
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, higher DIPEA equivalents (≥2.0) may suppress unwanted acylation of the azetidine nitrogen .
- Byproduct Analysis : Use LC-MS/MS to detect intermediates (e.g., unreacted mixed anhydride at m/z 215.1) and optimize quenching steps (acidic/basic washes) .
What methodologies are recommended for optimizing reaction scalability while maintaining stereochemical integrity?
Level: Advanced
Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing epimerization risks during scale-up. Example: Use a packed-bed reactor with immobilized base (e.g., polymer-supported DIPEA) .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters dynamically .
How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Level: Advanced
Answer:
- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Focus on boronated intermediates (analogous to ) to assess steric/electronic effects .
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.